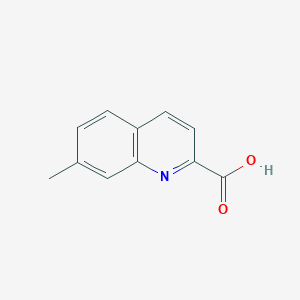

7-Methylquinoline-2-carboxylic acid

Description

7-Methylquinoline-2-carboxylic acid (CAS: 75434-10-5) is a quinoline derivative characterized by a methyl group at position 7 and a carboxylic acid moiety at position 2 of the heterocyclic ring. Quinoline derivatives are widely studied for their diverse pharmacological and industrial applications, including roles as enzyme inhibitors, metal chelators, and intermediates in organic synthesis . The methyl and carboxylic acid substituents influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

7-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)12-10(8)6-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSSUARWYWJXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620090 | |

| Record name | 7-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75434-10-5 | |

| Record name | 7-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Methylquinoline-2-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

7-Methylquinoline-2-carboxylic acid is classified as an aromatic heterocyclic compound, characterized by a quinoline ring with a carboxylic acid functional group. Its molecular formula is , and it exhibits resonance stabilization due to its aromatic nature, contributing to its chemical stability and reactivity.

The biological activity of MQCA is attributed to its ability to interact with various molecular targets within biological systems. The primary mechanisms include:

- DNA Intercalation : MQCA can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its antitumor activity .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.

- Anti-inflammatory Effects : MQCA exhibits anti-inflammatory properties by modulating cytokine production in immune cells .

Antitumor Activity

Research indicates that MQCA demonstrates potent antitumor effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7), cervical (HeLa), and colon (SW480) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| HeLa | 12 |

| SW480 | 10 |

These findings highlight MQCA's potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

MQCA has shown promising antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that MQCA could be effective in treating bacterial infections .

Case Studies

- Antitumor Efficacy : A study conducted on the effects of MQCA on MCF7 cells demonstrated that treatment with MQCA resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation using RAW264.7 macrophages, MQCA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline-2-carboxylic Acid Derivatives

The following table summarizes key structural analogs of 7-methylquinoline-2-carboxylic acid, highlighting differences in substituents, molecular weights, and physicochemical properties:

Structural and Functional Differences

Substituent Effects on Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (-CH₃) in 7-methylquinoline-2-carboxylic acid is electron-donating, enhancing electron density at position 5.

- Position of Carboxylic Acid: Moving the carboxylic acid from position 2 (target compound) to position 3 (e.g., 7-chloro-2-methylquinoline-3-carboxylic acid) modifies the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and interaction with biological targets .

Physicochemical Properties

- Molecular Weight and Solubility: The addition of halogens (e.g., -Cl or -F) increases molecular weight and may reduce aqueous solubility. For example, 7-chloro-2-methylquinoline-3-carboxylic acid (221.64 g/mol) is less soluble than the target compound due to its higher molecular weight and chloro substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.